molecular formula C17H18ClN3O3S B11057446 9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

Cat. No.: B11057446
M. Wt: 379.9 g/mol
InChI Key: YDTANVIGQIQQDF-UHFFFAOYSA-N
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Description

9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of specific functional groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups to the quinazoline core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for further study.

Properties

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

9-chloro-N,N-diethyl-3-methyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide

InChI

InChI=1S/C17H18ClN3O3S/c1-4-20(5-2)25(23,24)15-9-12-14(10-13(15)18)21-7-6-11(3)8-16(21)19-17(12)22/h6-10H,4-5H2,1-3H3

InChI Key

YDTANVIGQIQQDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C2C(=C1)C(=O)N=C3N2C=CC(=C3)C)Cl

Origin of Product

United States

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